![molecular formula C16H10Cl2N2O4 B2448037 3-[(E)-2-[(3,5-dichlorophenyl)amino]-1-nitroethenyl]-1,3-dihydro-2-benzofuran-1-one CAS No. 320420-36-8](/img/structure/B2448037.png)
3-[(E)-2-[(3,5-dichlorophenyl)amino]-1-nitroethenyl]-1,3-dihydro-2-benzofuran-1-one
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Description
3-[(E)-2-[(3,5-dichlorophenyl)amino]-1-nitroethenyl]-1,3-dihydro-2-benzofuran-1-one is a useful research compound. Its molecular formula is C16H10Cl2N2O4 and its molecular weight is 365.17. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds with indole and imidazole moieties have been found to bind with high affinity to multiple receptors , which could suggest potential targets for this compound.
Mode of Action
It’s worth noting that similar compounds have shown various biological activities, such as antiviral, anti-inflammatory, anticancer, and antioxidant effects . These activities often involve interactions with cellular targets that lead to changes in cell function.
Biochemical Pathways
Compounds with similar structures have been found to influence a variety of biochemical pathways, often related to their biological activities .
Result of Action
Similar compounds have demonstrated a range of effects, including cytotoxic activity and anti-inflammatory effects .
Biological Activity
3-[(E)-2-[(3,5-dichlorophenyl)amino]-1-nitroethenyl]-1,3-dihydro-2-benzofuran-1-one is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects, supported by various studies and data.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This compound features a benzofuran moiety substituted with a nitroethenyl group and a dichlorophenyl amino group, which are critical for its biological activity.
Biological Activity Overview
The biological activities of this compound include:
- Anticancer Activity
- Antimicrobial Activity
- Anti-inflammatory Effects
Anticancer Activity
Research indicates that compounds containing benzofuran derivatives often exhibit significant anticancer properties. In particular:
- In vitro Studies : The compound demonstrated notable cytotoxicity against various cancer cell lines. For instance, studies have shown that similar benzofuran derivatives can inhibit the proliferation of human breast cancer MCF-7 cells with IC50 values ranging from 12.4 μM to 58 μM .
Compound | Cell Line | IC50 (μM) |
---|---|---|
This compound | MCF-7 | 58 |
5α,8α-epoxy-4α,6β-dihydroxyamorphan-2-one | HeLa | 12.4 |
Benzofuran derivative | Various | < 35.62 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Similar structures have shown effectiveness against a range of pathogens:
- In vitro Assays : Compounds with similar structural features have been reported to exhibit antibacterial activity against Gram-positive and Gram-negative bacteria .
Microorganism | Inhibition Zone (mm) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 12 |
Anti-inflammatory Effects
The anti-inflammatory potential of this compound is linked to its ability to inhibit pro-inflammatory mediators:
- Mechanism of Action : Research indicates that benzofuran derivatives can reduce levels of nitric oxide (NO), prostaglandin E2 (PGE2), and tumor necrosis factor-alpha (TNF-α) in stimulated cells .
Case Studies
Several case studies highlight the efficacy of this compound in various biological contexts:
- Study on Cancer Cell Lines : A study demonstrated that the compound inhibited cell growth in MCF-7 cells significantly more than conventional chemotherapeutics like 5-fluorouracil .
- Antimicrobial Efficacy : A comparative analysis showed that similar benzofuran compounds exhibited stronger antimicrobial activity than standard antibiotics against resistant strains of bacteria .
Properties
IUPAC Name |
3-[(E)-2-(3,5-dichloroanilino)-1-nitroethenyl]-3H-2-benzofuran-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2N2O4/c17-9-5-10(18)7-11(6-9)19-8-14(20(22)23)15-12-3-1-2-4-13(12)16(21)24-15/h1-8,15,19H/b14-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFUUSRPYNVHKAP-RIYZIHGNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(OC2=O)C(=CNC3=CC(=CC(=C3)Cl)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(OC2=O)/C(=C\NC3=CC(=CC(=C3)Cl)Cl)/[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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